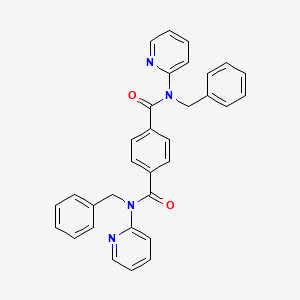![molecular formula C28H33N3O8S B11636310 3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636310.png)
3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-ヒドロキシ-5-(4-メトキシフェニル)-1-[2-(モルホリン-4-イル)エチル]-4-{[4-(モルホリン-4-イルスルホニル)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オン」は、さまざまな官能基が結合したピロリジノンコアを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
「3-ヒドロキシ-5-(4-メトキシフェニル)-1-[2-(モルホリン-4-イル)エチル]-4-{[4-(モルホリン-4-イルスルホニル)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オン」の合成は、通常、複数段階の有機反応を伴います。プロセスは、ピロリジノンコアの調製から始まり、さまざまなカップリング反応を通じて、メトキシフェニル、モルホリニル、およびスルホニルフェニル基を導入します。一般的な試薬には、有機金属触媒、保護基、ジクロロメタンやテトラヒドロフランなどの溶媒が含まれる場合があります。
工業生産方法
この化合物の工業生産には、連続フローリアクターや自動合成プラットフォームの使用など、スケーラビリティのための合成経路の最適化が求められるでしょう。反応条件は、収率と純度を最大化するために慎重に制御され、費用対効果と環境への影響が考慮されます。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 酸化物または水酸化物を生成するために、酸素原子を導入する。
還元: 酸素原子を削除したり、水素原子を追加したりする。
置換: ある官能基を別の官能基に置き換える。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を使用した水素ガスなどの試薬。
置換: ハロゲン(塩素、臭素)や求核剤(アミン、チオール)などの試薬。
主要な生成物
これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。たとえば、酸化によりケトンやカルボン酸が生成される可能性があり、還元によりアルコールやアミンが生成される可能性があります。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の構成要素として、または配位化学におけるリガンドとして使用できます。
生物学
生物学的研究では、特に特定の標的に対して生物活性を示す場合、薬物候補としての可能性が調査される可能性があります。
医学
医学では、この化合物は、抗炎症、抗がん、抗菌などの治療の可能性について調査される可能性があります。
産業
産業では、独自の構造的特徴により、ポリマーやコーティングなどの新素材の開発に役立つ可能性があります。
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Materials Science: Its unique chemical structure may make it useful in the development of new materials with specific properties.
作用機序
この化合物の作用機序は、分子標的との特定の相互作用に依存します。酵素や受容体に結合して、その活性を調節し、下流の効果を引き起こす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、または代謝プロセスが含まれる可能性があります。
類似の化合物との比較
類似の化合物
3-ヒドロキシ-5-(4-メトキシフェニル)-1-[2-(モルホリン-4-イル)エチル]-4-{[4-(モルホリン-4-イルスルホニル)フェニル]カルボニル}-1,5-ジヒドロ-2H-ピロール-2-オン: 他のピロリジノン誘導体、たとえば:
独自性
この化合物を際立たせているのは、官能基の組み合わせであり、溶解性、安定性、または生物活性の向上などの独自の特性を付与する可能性があります。構造の複雑さは、化学修飾の多様性も可能にし、薬物開発や材料科学のための汎用性の高い足場となっています。
類似化合物との比較
Similar Compounds
3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different substituents.
3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar in structure but with different functional groups.
Uniqueness
The uniqueness of 3-HYDROXY-5-(4-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C28H33N3O8S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H33N3O8S/c1-37-22-6-2-20(3-7-22)25-24(27(33)28(34)31(25)11-10-29-12-16-38-17-13-29)26(32)21-4-8-23(9-5-21)40(35,36)30-14-18-39-19-15-30/h2-9,25,32H,10-19H2,1H3/b26-24+ |
InChIキー |
AAVSUZXGSYDHRX-SHHOIMCASA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
正規SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C(=O)N2CCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(allyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636232.png)
![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11636236.png)
![2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B11636240.png)
![2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11636248.png)
![7-[(4-ethenylbenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11636254.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)
![(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11636281.png)

![3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636285.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11636294.png)
![(2Z)-3-amino-3-(benzylamino)-2-[(Z)-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]prop-2-enenitrile](/img/structure/B11636297.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636304.png)
